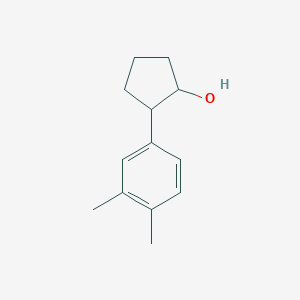
trans-2-(3,4-Dimethylphenyl)cyclopentanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-2-(3,4-Dimethylphenyl)cyclopentanol: is an organic compound with the molecular formula C13H18O It is a cyclopentanol derivative where the cyclopentane ring is substituted with a 3,4-dimethylphenyl group in the trans configuration
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3,4-Dimethylphenyl)cyclopentanol typically involves the reaction of 3,4-dimethylphenylmagnesium bromide with cyclopentanone. The reaction is carried out under anhydrous conditions in an inert atmosphere, usually using a solvent like diethyl ether or tetrahydrofuran (THF). The Grignard reagent adds to the carbonyl group of cyclopentanone, followed by hydrolysis to yield the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: trans-2-(3,4-Dimethylphenyl)cyclopentanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form cyclopentane derivatives. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: SOCl2 in pyridine, PBr3 in ether.
Major Products Formed:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Cyclopentane derivatives.
Substitution: Halogenated cyclopentanol derivatives.
科学的研究の応用
Chemistry: trans-2-(3,4-Dimethylphenyl)cyclopentanol is used as an intermediate in organic synthesis. Its unique structure makes it a valuable building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of cyclopentanol derivatives on various biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine: While specific medical applications are not well-documented, cyclopentanol derivatives have potential therapeutic properties. Research may focus on their use as pharmaceutical intermediates or active pharmaceutical ingredients (APIs).
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of trans-2-(3,4-Dimethylphenyl)cyclopentanol involves its interaction with molecular targets through its hydroxyl group and aromatic ring. The hydroxyl group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.
類似化合物との比較
- trans-2-(4-Ethylphenyl)cyclopentanol
- trans-2-(4-Dimethylaminophenyl)cyclopentanol
Comparison:
- trans-2-(4-Ethylphenyl)cyclopentanol: This compound has an ethyl group instead of the dimethyl groups on the phenyl ring. The presence of the ethyl group may influence its reactivity and interactions with other molecules.
- trans-2-(4-Dimethylaminophenyl)cyclopentanol: This compound contains a dimethylamino group, which can significantly alter its electronic properties and reactivity compared to trans-2-(3,4-Dimethylphenyl)cyclopentanol.
Uniqueness: this compound is unique due to the presence of two methyl groups on the phenyl ring, which can affect its steric and electronic properties
特性
分子式 |
C13H18O |
|---|---|
分子量 |
190.28 g/mol |
IUPAC名 |
2-(3,4-dimethylphenyl)cyclopentan-1-ol |
InChI |
InChI=1S/C13H18O/c1-9-6-7-11(8-10(9)2)12-4-3-5-13(12)14/h6-8,12-14H,3-5H2,1-2H3 |
InChIキー |
ZDCWRKGLSINLMZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C2CCCC2O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-Bromo-phenyl)-6-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine](/img/structure/B13402534.png)


![2-[[2-[[(3,5-dimethylphenyl)-oxomethyl]-methylamino]-1-oxo-3-(4-phenylphenyl)propyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B13402553.png)
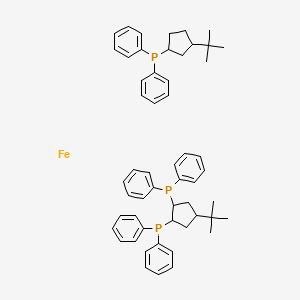

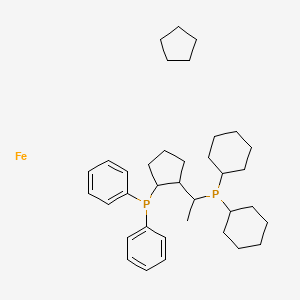
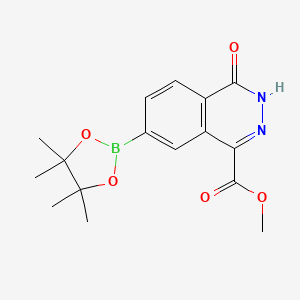
![(2S)-5-amino-2-[[2,2-dideuterio-2-(2,3,4-trideuteriophenyl)acetyl]amino]-5-oxopentanoic acid](/img/structure/B13402586.png)
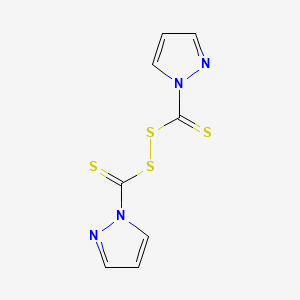
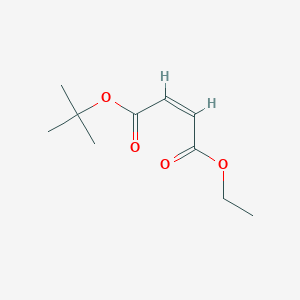

![Perfluoro-n-[1,2-13C2]undecanoic acid](/img/structure/B13402608.png)
